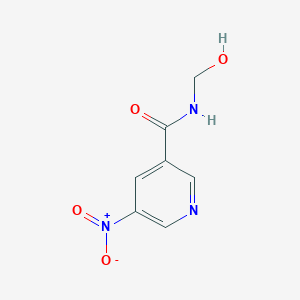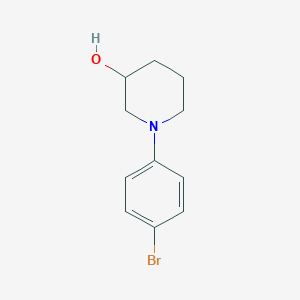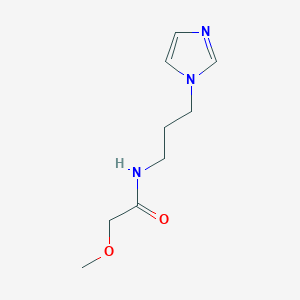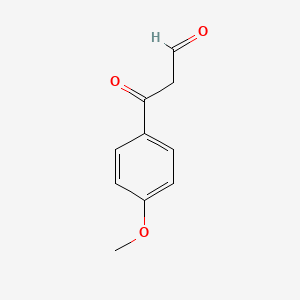
4-ethyl-6-methoxyisoquinoline
Descripción general
Descripción
4-ethyl-6-methoxyisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids. The presence of an ethyl group at the 4th position and a methoxy group at the 6th position distinguishes this compound from other isoquinolines, potentially imparting unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinolines often involves large-scale catalytic processes. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-ethyl-6-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroisoquinolines.
Substitution: Formation of halogenated isoquinolines.
Aplicaciones Científicas De Investigación
4-ethyl-6-methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 4-ethyl-6-methoxyisoquinoline involves its interaction with various molecular targets. Isoquinolines are known to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with cell cycle regulation and signaling pathways . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound with no substituents.
6-Methoxy-isoquinoline: Lacks the ethyl group at the 4th position.
4-Ethyl-isoquinoline: Lacks the methoxy group at the 6th position.
Uniqueness: 4-ethyl-6-methoxyisoquinoline is unique due to the presence of both the ethyl and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-ethyl-6-methoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-8H,3H2,1-2H3 |
Clave InChI |
CUDYASREPDKSDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=C(C=CC2=CN=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Azetidin-3-yloxy)imidazo[1,2-a]pyridine](/img/structure/B8659848.png)




![[2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8659886.png)


![4(3h)-Quinazolinone,3-[4-(2-chloroethoxy)phenyl]-8-methoxy-2-(4-methoxyphenyl)-](/img/structure/B8659907.png)



